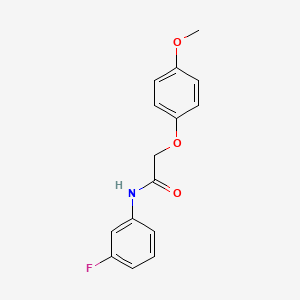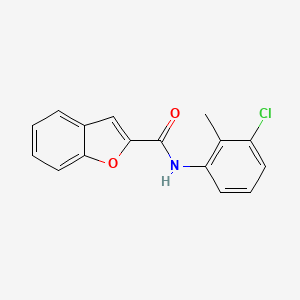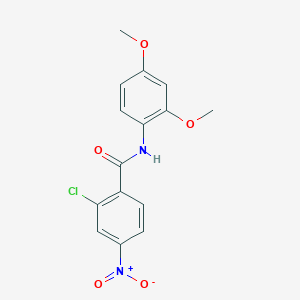
4-(1-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a compound that belongs to the broader class of tetrahydroquinoline derivatives. These compounds have attracted interest due to their unique chemical structure and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the formation of Michael adducts and subsequent cyclization reactions. For instance, Nomura et al. (1974) demonstrated the synthesis of amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives through Michael addition and Hofmann rearrangement reactions. This process may be relevant to synthesizing the compound , given its structural similarity to the mentioned derivatives (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).
Molecular Structure Analysis
The molecular structure of 4-(1-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is characterized by the presence of a naphthyl group attached to a tetrahydroquinoline core. The structure is likely to exhibit aromatic character due to the naphthyl group, while the tetrahydroquinoline portion may contribute to interesting reactivity patterns due to its partial saturation.
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline derivatives often exploit the reactivity of the quinoline nitrogen and the potential for further functionalization of the aromatic system. For example, Jiang and Wang (2009) described the regioselective preparation of amino-substituted quinolinedione derivatives via nucleophilic addition, highlighting the chemical versatility of the quinoline core (Jiang & Wang, 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on derivatives of naphthyl and quinolinedione compounds has led to the development of methods for synthesizing complex organic molecules. For example, arylmethyl esters, including those related to quinolinedione derivatives, have been studied for their protective group capabilities in synthetic chemistry, showcasing their reducibility through palladium-catalyzed hydrogenolysis (Boutros, Legros, & Fiaud, 1999). Similarly, the synthesis of naphtho[2,3-f]quinoline derivatives demonstrates the compound's role in forming fused heterocyclic compounds with potential applications in electroluminescent media due to their luminescent properties (Tu et al., 2009).
Photophysical and Electrochemical Properties
Studies have also focused on the photophysical and electrochemical behavior of heterocyclic copoly(naphthylimide-amide)s, which include quinolinedione derivatives. These materials exhibit promising properties for applications in optoelectronics, highlighting their good solubility, thermal stability, and potential for blue light color emission, which is crucial for developing new electronic and photonic devices (Constantin et al., 2014).
Catalysis and Organic Reactions
Quinolinedione derivatives have also been investigated for their catalytic applications. For instance, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the compound's utility in catalysis, providing efficient pathways for chemical transformations (Facchetti et al., 2016).
Applications in Luminescence and Electronics
The development of materials with specific luminescent properties is another area of interest. Naphthoquinones and derivatives, closely related to quinolinediones, have been studied for their chemical biology and environmental implications, with applications ranging from anti-inflammatory and anticancer actions to the potential exacerbation of pulmonary diseases by air pollutants (Kumagai et al., 2012).
Antimicrobial Agents
Furthermore, derivatives of quinolinedione have been synthesized and evaluated for their antimicrobial activity, indicating the compound's potential in the development of new antimicrobial agents. This includes the synthesis of new chromene-based [1,8]naphthyridines derivatives, highlighting the compound's role in medicinal chemistry and pharmaceutical applications (Gohil, Patel, & Patel, 2016).
Propriétés
IUPAC Name |
4-naphthalen-1-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-17-10-4-9-16-19(17)15(11-18(22)20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15H,4,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLIOXOPRLUKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(naphthalen-1-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)





![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)


